![molecular formula C12H9NO5 B11810231 5-(2-Methyl-4-nitrophenoxy)furan-2-carbaldehyde](/img/structure/B11810231.png)
5-(2-Methyl-4-nitrophenoxy)furan-2-carbaldehyde
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Overview
Description
5-(2-Methyl-4-nitrophenoxy)furan-2-carbaldehyde is an organic compound with the molecular formula C12H9NO5 It is a derivative of furan, a heterocyclic aromatic compound, and contains both nitro and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-4-nitrophenoxy)furan-2-carbaldehyde typically involves the reaction of 2-methyl-4-nitrophenol with furan-2-carbaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methyl-4-nitrophenoxy)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R)
Major Products
Oxidation: 5-(2-Methyl-4-nitrophenoxy)furan-2-carboxylic acid
Reduction: 5-(2-Methyl-4-aminophenoxy)furan-2-carbaldehyde
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used
Scientific Research Applications
5-(2-Methyl-4-nitrophenoxy)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: Potential use in the development of bioactive compounds, including antimicrobial and anticancer agents.
Medicine: Investigated for its potential therapeutic properties, particularly in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-Methyl-4-nitrophenoxy)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Fluoro-4-nitrophenoxy)furan-2-carbaldehyde
- 5-(4-Methoxyphenyl)furan-2-carbaldehyde
- 5-Phenoxymethyl-furan-2-carbaldehyde
Uniqueness
5-(2-Methyl-4-nitrophenoxy)furan-2-carbaldehyde is unique due to the presence of both a methyl and a nitro group on the phenoxy ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to its analogs. The methyl group can influence the compound’s lipophilicity and metabolic stability, while the nitro group can participate in redox reactions, making it a versatile intermediate in organic synthesis.
Biological Activity
5-(2-Methyl-4-nitrophenoxy)furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry, particularly due to its biological activities against various pathogens. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the molecular formula C12H9N1O4 and a molecular weight of 231.2 g/mol. It features a furan ring substituted with a 2-methyl-4-nitrophenyl group at the 5-position and an aldehyde group at the 2-position. The structural characteristics contribute to its unique reactivity and biological activity.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity, particularly as an inhibitor of salicylate synthase MbtI from Mycobacterium tuberculosis. This inhibition disrupts iron homeostasis within the bacteria, impairing its ability to establish infections. The compound's mechanism involves interference with the biosynthesis of siderophores, which are crucial for bacterial iron acquisition.
Table 1: Biological Activity Summary
Case Studies
- Inhibition Studies : Research indicates that this compound significantly inhibits the growth of M. tuberculosis by targeting MbtI. This was demonstrated through in vitro assays that measured minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs).
- Comparative Analysis : In studies comparing various derivatives of furan-based compounds, this particular compound showed superior activity against M. tuberculosis compared to structurally similar compounds lacking the nitro or methyl groups .
Synthesis
The synthesis of this compound typically involves a Suzuki-Miyaura coupling reaction. The process begins with 1-bromo-4-methyl-2-nitrobenzene and (5-formylfuran-2-yl)boronic acid as starting materials. The reaction is facilitated in a solvent system containing dimethoxyethane, ethanol, and water, using palladium(II) chloride bis(triphenylphosphine) as a catalyst and potassium carbonate as a base.
Table 2: Synthesis Overview
Step | Reagents/Conditions | Outcome |
---|---|---|
Coupling Reaction | 1-bromo-4-methyl-2-nitrobenzene + (5-formylfuran-2-yl)boronic acid in DME/EtOH/H₂O | Formation of target compound |
Catalysis | Palladium(II) chloride bis(triphenylphosphine), K₂CO₃ | Enhanced reaction efficiency |
Potential Applications
The unique biological activity of this compound positions it as a promising lead compound for developing new therapeutic agents targeting tuberculosis and possibly other infectious diseases. Its ability to disrupt iron acquisition in bacteria opens avenues for novel treatment strategies against resistant strains.
Properties
Molecular Formula |
C12H9NO5 |
---|---|
Molecular Weight |
247.20 g/mol |
IUPAC Name |
5-(2-methyl-4-nitrophenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H9NO5/c1-8-6-9(13(15)16)2-4-11(8)18-12-5-3-10(7-14)17-12/h2-7H,1H3 |
InChI Key |
AMMFEVXMEYSIIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=C(O2)C=O |
Origin of Product |
United States |
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